molecular formula C17H18N4O4S2 B2881939 2-(4-(N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide CAS No. 2034283-66-2

2-(4-(N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide

Cat. No.: B2881939
CAS No.: 2034283-66-2
M. Wt: 406.48
InChI Key: UOVCWWHTTRXLDD-UHFFFAOYSA-N
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Description

2-(4-(N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide is a complex organic compound featuring a thiophene ring, a pyrazole ring, and a sulfonamide group

Mechanism of Action

Target of Action

The primary target of this compound is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

The compound interacts with its target, Carbonic Anhydrase 2, by binding to the active site of the enzyme This interaction can inhibit the enzyme’s activity, leading to a decrease in the rate of the carbon dioxide to bicarbonate conversion

Biochemical Pathways

The inhibition of Carbonic Anhydrase 2 affects the bicarbonate buffer system, which is crucial for maintaining pH homeostasis in the body . This can lead to a variety of downstream effects, including changes in cellular metabolism and ion transport.

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific context in which it is used. Given its potential role as an inhibitor of Carbonic Anhydrase 2, it could potentially be used to modulate pH homeostasis in the body . .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its ability to interact with its target . Additionally, the compound’s efficacy can be influenced by the individual’s physiological state, including factors such as age, sex, and health status.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-(N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development. Research has indicated potential anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In industry, the electronic properties of the thiophene and pyrazole rings make this compound useful in the development of organic semiconductors and other electronic materials. It can be used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are known for their anti-inflammatory and anesthetic properties.

    Pyrazole Derivatives: Compounds such as celecoxib, which contains a pyrazole ring, are used as anti-inflammatory drugs.

Uniqueness

What sets 2-(4-(N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide apart is the combination of the thiophene and pyrazole rings with a sulfonamide group. This unique structure provides a versatile platform for the development of new compounds with diverse biological activities and electronic properties.

Properties

IUPAC Name

2-[4-[2-(3-thiophen-3-ylpyrazol-1-yl)ethylsulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S2/c18-17(22)11-25-14-1-3-15(4-2-14)27(23,24)19-7-9-21-8-5-16(20-21)13-6-10-26-12-13/h1-6,8,10,12,19H,7,9,11H2,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVCWWHTTRXLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)N)S(=O)(=O)NCCN2C=CC(=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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